

Introduction: The "Dark Matter" of the Renin-Angiotensin System

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Compound of Interest

Compound Name: Angiotensin I/II (3-7)

CAS No.: 122483-84-5

Cat. No.: B040271

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While Angiotensin II (Ang II) and Angiotensin (1-7) dominate the literature, the Renin-Angiotensin System (RAS) is a complex cascade of bioactive metabolites. Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro) is a downstream metabolite often overlooked, yet it possesses distinct biological activity, particularly in the central nervous system (memory enhancement) and renal regulation.

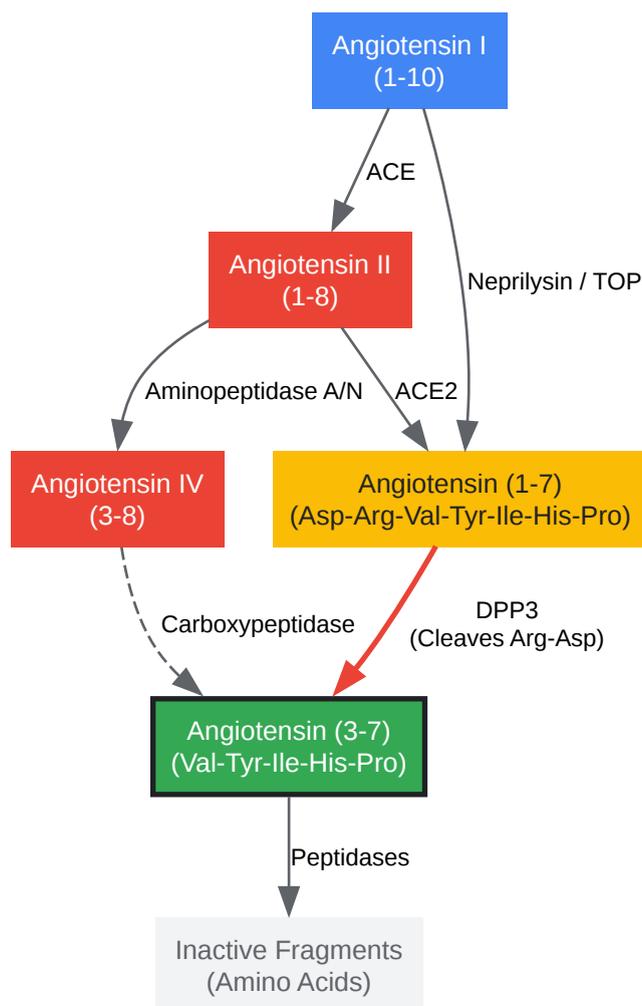
Accurate measurement of Ang (3-7) is notoriously difficult due to:

- **Rapid Degradation:** The half-life of RAS peptides is measured in seconds.
- **Sequence Homology:** It shares complete sequence identity with the C-terminus of Ang (1-7) and the N-terminus of Ang (3-8) (Ang IV), rendering most ELISA kits cross-reactive and unreliable.
- **Low Abundance:** Physiological concentrations are often in the low picogram/mL (fmol/mL) range.

This guide provides a definitive, self-validating protocol for the quantification of Ang (3-7) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the only method capable of absolute specificity.

Metabolic Context & Signaling Pathway[1]

To measure Ang (3-7), one must understand its origin to prevent artificial generation during sample prep. It is primarily formed via the cleavage of Ang (1-7) by Dipeptidyl Peptidase 3 (DPP3) or potentially from Ang IV by carboxypeptidases.



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Figure 1: The metabolic formation of Angiotensin (3-7).[1] Note the critical role of DPP3 in cleaving the N-terminal dipeptide from Ang (1-7).

Pre-Analytical Control: The "Zero-Time" Imperative

CRITICAL: 90% of RAS quantification errors occur before the sample reaches the lab. Blood contains active proteases (Renin, ACE, DPP3) that will continue to metabolize peptides ex vivo.

Protocol:

- Collection Device: Use pre-chilled tubes containing the Protease Inhibitor Cocktail (PIC) described below. Do NOT use standard EDTA or Heparin tubes without supplementation.
- Temperature: All steps must be performed at 4°C.

Table 1: Mandatory Protease Inhibitor Cocktail (PIC)

Add this cocktail to the collection tube before blood draw. Volumes are per 1 mL of whole blood.

Component	Target Enzyme(s)	Final Conc.	Mechanism of Action
p-Hydroxymercuribenzoate	Cysteine proteases	5 mM	Prevents general degradation.
1,10-Phenanthroline	Metalloproteases (ACE, ACE2)	5 mM	Chelates Zinc; stops conversion of Ang I/II.
Pepstatin A	Renin	10 µM	Stops generation of new Ang I from Angiotensinogen.
EDTA	Metalloproteases	25 mM	General chelator; prevents coagulation.
E-64	Cysteine proteases	10 µM	Broad spectrum inhibition.

Note: Commercial "RAS Inhibitor Cocktails" are available, but verify they contain Phenanthroline and Pepstatin A.

Analytical Protocol: LC-MS/MS Workflow

Step 1: Sample Extraction (Solid Phase Extraction)

Direct protein precipitation (PPT) is insufficient for low-abundance RAS peptides due to ion suppression. SPE is mandatory.

- Plasma Separation: Centrifuge blood at 2,000 x g for 15 min at 4°C.
- Acidification: Mix 500 µL Plasma with 500 µL 1% Formic Acid (aq).
 - Why? Disrupts protein binding (Angiotensins bind albumin) and ionizes peptides for SPE retention.
- Internal Standard (ISTD): Spike 20 µL of Stable Isotope Labeled Ang (3-7) (e.g., Val-Tyr-[
C
,
N]-Ile-His-Pro).
 - Target: 100 pg/mL final concentration.
- SPE Cartridge: Use Waters Oasis HLB or Phenomenex Strata-X (Polymeric Reversed-Phase, 30 mg).
 - Condition: 1 mL Methanol
1 mL Water.
 - Load: Acidified sample (gravity flow).
 - Wash: 1 mL 5% Methanol / 0.1% Formic Acid.
 - Elute: 500 µL 100% Methanol.
- Drying: Evaporate to dryness under Nitrogen at 35°C. Reconstitute in 50 µL of 10% Acetonitrile/0.1% Formic Acid.

Step 2: LC Parameters

- Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
 - Why? Small peptides (5 amino acids) require standard C18 retention. HILIC is unnecessary and less robust here.

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5%
40% B (Shallow gradient is key for peptide separation)
 - 5-6 min: 95% B (Wash)

Step 3: Mass Spectrometry (MRM Transitions)

- Mode: ESI Positive.
- Peptide: Angiotensin (3-7)^{[1][2]}
- Sequence: Val-Tyr-Ile-His-Pro^{[3][4]}
- Molecular Weight: ~627.75 Da^[3]

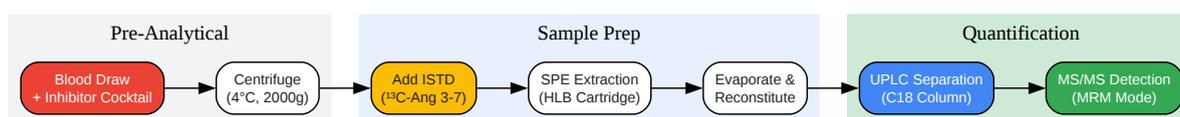
Table 2: MRM Transition Settings

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Type	Cone Voltage (V)	Collision Energy (eV)
Ang (3-7)	628.4 [M+H] ⁺	110.1	Quant (His immonium)	30	25
Ang (3-7)	628.4 [M+H] ⁺	269.2	Qual (Pro-His y ₂)	30	20
Ang (3-7)	314.7 [M+2H] ²⁺	110.1	Alt Quant	25	15
ISTD (¹³ C, ¹⁵ N)	635.4 [M+H] ⁺	110.1	Quant	30	25

Note: The Histidine immonium ion (110.1) is often the most intense fragment for His-containing peptides, but check for background noise. The y-series ions (y2, y3) are more specific if sensitivity allows.

Data Analysis & Validation

Workflow Logic Diagram



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Figure 2: End-to-end workflow for Ang (3-7) quantification.

Self-Validating Criteria

To ensure the assay is working correctly, every run must meet these criteria:

- Linearity: Calibration curve () ranging from 10 pg/mL to 5000 pg/mL.
- Recovery: Spike plasma with known Ang (3-7) pre-extraction. Recovery must be 80-120%.
- ISTD Stability: The internal standard area counts should not vary by >15% between samples. Large drops indicate matrix suppression.

Troubleshooting Common Issues

- Problem: High background noise or "ghost" peaks.
 - Cause: Incomplete separation from Ang (1-7) fragments in the source.
 - Fix: Optimize the LC gradient. Ensure the retention time of Ang (3-7) is distinct from Ang (1-7) (though mass difference usually separates them, source fragmentation can be

tricky).

- Problem: Rapid signal loss over the run.
 - Cause: Dirty ion source (plasma lipids).
 - Fix: Implement a divert valve to send the first 1 minute and last 2 minutes of the LC run to waste, keeping only the peptide elution window entering the MS.

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